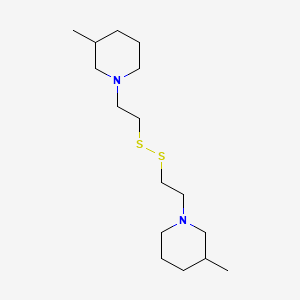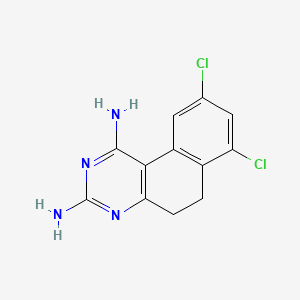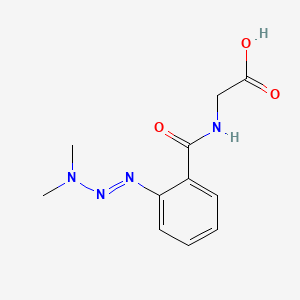
N-(o-(3,3-Dimethyl-1-triazeno)benzoyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 5058360 is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
The synthesis of BRN 5058360 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials.
Reaction Conditions: Specific temperatures, pressures, and catalysts are used to facilitate the reactions.
Purification: The final product is purified using techniques such as crystallization or chromatography.
In industrial settings, the production of BRN 5058360 is scaled up using optimized methods to ensure high yield and purity. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
BRN 5058360 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BRN 5058360 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating certain diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of BRN 5058360 involves its interaction with specific molecular targets. These interactions can affect various pathways within cells, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Properties
CAS No. |
89331-40-8 |
|---|---|
Molecular Formula |
C11H14N4O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-[[2-(dimethylaminodiazenyl)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C11H14N4O3/c1-15(2)14-13-9-6-4-3-5-8(9)11(18)12-7-10(16)17/h3-6H,7H2,1-2H3,(H,12,18)(H,16,17) |
InChI Key |
AVCYQJLDSKOQAX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=CC=C1C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


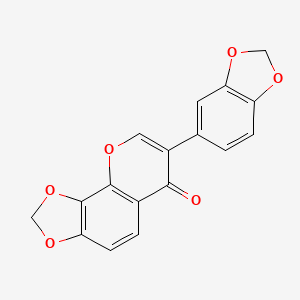
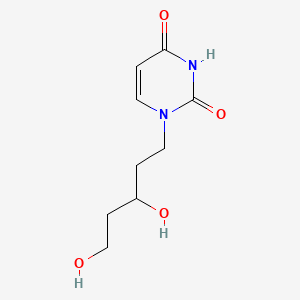
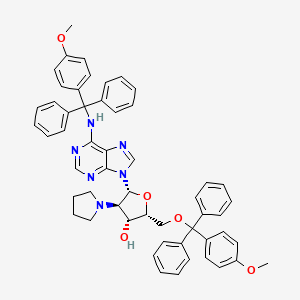
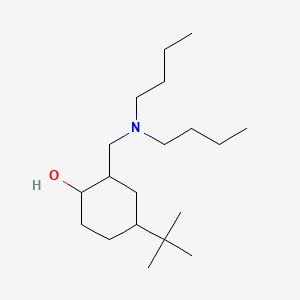
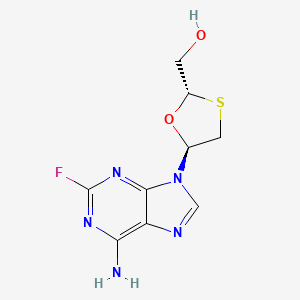


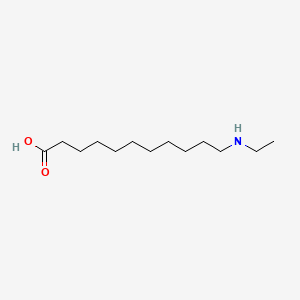
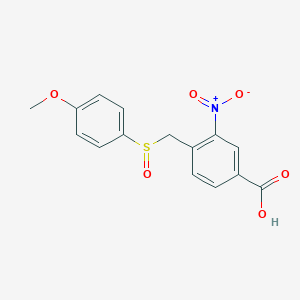
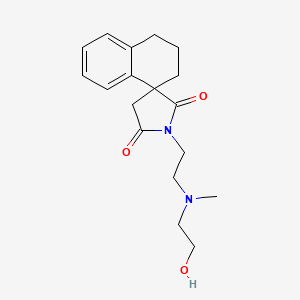
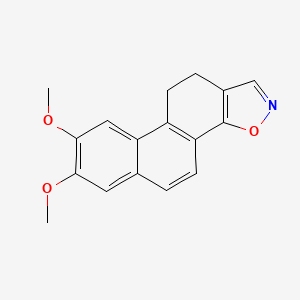
![Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt](/img/structure/B15195425.png)
